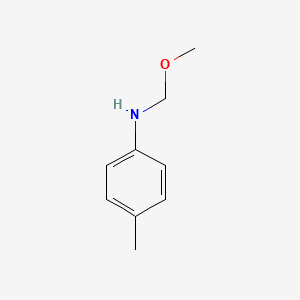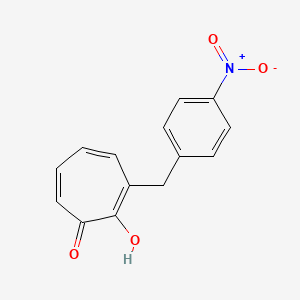![molecular formula C24H29N3O5S2 B14144613 (E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide CAS No. 1048649-79-1](/img/structure/B14144613.png)
(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a tosylpyrrolidine moiety, which can enhance its chemical stability and reactivity.
Preparation Methods
The synthesis of (E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Introduction of the ethoxy and methoxyethyl groups: These groups can be introduced via alkylation reactions using ethyl iodide and 2-methoxyethyl chloride, respectively.
Formation of the tosylpyrrolidine moiety: This step involves the reaction of pyrrolidine with tosyl chloride in the presence of a base such as triethylamine.
Coupling of the benzo[d]thiazole and tosylpyrrolidine fragments: This final step can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the benzo[d]thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: The benzo[d]thiazole core is known for its biological activity, including antimicrobial and anticancer properties. This compound could be investigated for similar activities.
Medicine: Due to its potential biological activity, the compound could be explored as a lead compound for the development of new drugs.
Industry: The compound’s stability and reactivity make it a potential candidate for use in various industrial applications, such as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide is not well understood, but it is likely to involve interactions with specific molecular targets. The benzo[d]thiazole core may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The tosylpyrrolidine moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide can be compared with other benzo[d]thiazole derivatives, such as:
3-(2-Methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine: This compound has similar structural features but lacks the tosylpyrrolidine moiety, which may affect its stability and reactivity.
6-Ethoxybenzo[d]thiazol-2-amine: This compound lacks the methoxyethyl and tosylpyrrolidine groups, which may result in different biological activities and chemical properties.
The unique combination of functional groups in this compound makes it a promising candidate for further research and development in various scientific fields.
Properties
CAS No. |
1048649-79-1 |
|---|---|
Molecular Formula |
C24H29N3O5S2 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H29N3O5S2/c1-4-32-18-9-12-20-22(16-18)33-24(26(20)14-15-31-3)25-23(28)21-6-5-13-27(21)34(29,30)19-10-7-17(2)8-11-19/h7-12,16,21H,4-6,13-15H2,1-3H3 |
InChI Key |
IFGKWANHEZBULE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)C)S2)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14144533.png)
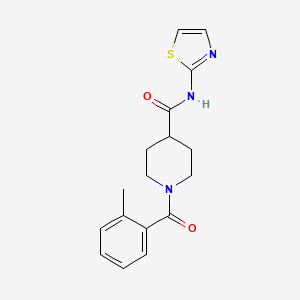


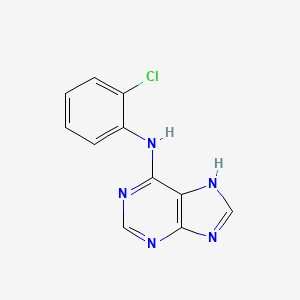
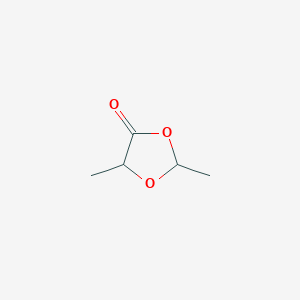
![ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate](/img/structure/B14144568.png)
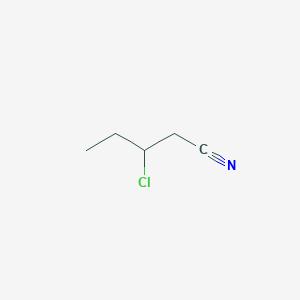
![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)

